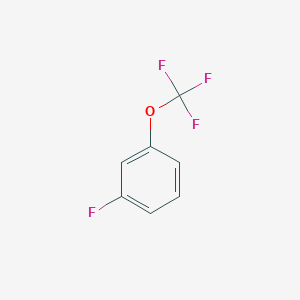

3-(Trifluoromethoxy)fluorobenzene

Übersicht

Beschreibung

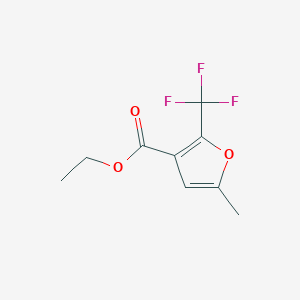

3-(Trifluoromethoxy)fluorobenzene is a fluorinated aromatic compound that is part of a broader class of aryl trifluoromethyl ethers. These compounds are characterized by the presence of a trifluoromethoxy group (-OCF3) attached to an aromatic ring, which in this case is also substituted with a fluorine atom. The trifluoromethoxy group is of particular interest due to its ability to influence the physical and chemical properties of the molecule, such as increasing its lipophilicity and stability, making it a valuable moiety in medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of aryl trifluoromethyl ethers, including 3-(Trifluoromethoxy)fluorobenzene, can be achieved through a novel strategy that combines O-carboxydifluoromethylation of phenols followed by decarboxylative fluorination. This method utilizes accessible and inexpensive reagents such as sodium bromodifluoroacetate and SelectFluor II, making it practical for the O-trifluoromethylation of phenols. The synthesis protocol has been demonstrated to be effective by preparing a plant-growth regulator, Flurprimidol, which implies its potential application in the synthesis of 3-(Trifluoromethoxy)fluorobenzene .

Molecular Structure Analysis

The molecular structure of fluorobenzene derivatives, including those with trifluoromethoxy groups, can significantly influence their physical properties. For instance, the presence of fluorine atoms in the benzene group can decrease the temperature range of the nematic phase in liquid crystals. The molecular core structure and the number of fluorine atoms also affect the average intermolecular distance, effective molecular length, and optical anisotropy. These findings suggest that the molecular structure of 3-(Trifluoromethoxy)fluorobenzene would have a distinct impact on its physical properties, potentially affecting its applications in various fields .

Chemical Reactions Analysis

The electrophilic fluorination of fluoroaromatics, including trifluoromethylbenzenes, can be promoted using trifluoromethanesulfonic acid as a novel solvent. This process can lead to the formation of various fluorinated products, including difluorobenzene isomers. Although the specific reactivity of 3-(Trifluoromethoxy)fluorobenzene is not detailed, the general behavior of fluorobenzene compounds under electrophilic fluorination conditions provides insight into the types of chemical reactions that such compounds might undergo .

Physical and Chemical Properties Analysis

The physical properties of nematogenic fluorobenzene derivatives are influenced by their molecular core structure and the number of fluorine atoms present. The density, optical anisotropy, and orientational order parameters are among the properties affected. Electrochemical fluorination of trifluoromethylbenzenes can result in a variety of fluorinated products, indicating that the physical and chemical properties of these compounds can be finely tuned through chemical reactions. The crystal structure of polyfluoro-substituted benzenes, including the presence of C–H⋯F–C hydrogen bonding and F⋯F interactions, further illustrates the complex intermolecular interactions that can influence the properties of these compounds .

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

3-(Trifluoromethoxy)fluorobenzene and similar compounds are studied for their unique C−H···F interactions in crystalline structures. Research by Thalladi et al. (1998) delved into the weak acceptor capabilities of the C−F group in compounds like fluorobenzenes, which are liquids at room temperature. Their study highlights the importance of such interactions in determining crystal structures (Thalladi et al., 1998).

Chemical Synthesis and Reactivity

Fluorobenzene derivatives, including 3-(Trifluoromethoxy)fluorobenzene, are key in the field of synthetic organic chemistry. Koike and Akita (2016) emphasize the role of photoredox catalysis in the fluoromethylation of carbon-carbon multiple bonds, indicating the compound's utility in synthesizing organofluorine compounds (Koike & Akita, 2016).

Molecular Structure and Distortions

The molecular structure of fluorobenzene, a relative of 3-(Trifluoromethoxy)fluorobenzene, has been thoroughly analyzed. Boggs et al. (1982) used ab initio gradient methods to determine the C−F bond distance and ring structure, providing insights into the molecular geometry and electronic structure of such compounds (Boggs et al., 1982).

Electrophilic Fluorination

The process of electrophilic fluorination is critical in the chemistry of fluorobenzenes. Coe et al. (1998) discovered that trifluoromethanesulfonic acid is an effective solvent for promoting the direct elemental fluorination of aromatics, including fluorobenzene derivatives (Coe et al., 1998).

Environmental Interactions and Biotransformation

The interaction of fluorobenzenes with the environment, especially their biotransformation, is a significant area of research. Finkelstein et al. (2000) investigated the transformation of monofluorophenols, which are structurally similar to 3-(Trifluoromethoxy)fluorobenzene, by Rhodococcus opacus 1cp. Their work shed light on the formation of hydroxylated intermediates in the biotransformation process (Finkelstein et al., 2000).

Safety And Hazards

Zukünftige Richtungen

The trifluoromethoxy functional group has received increasing attention in recent years due to its distinctive properties such as good metabolic stability, appropriate lipophilicity, and special electrical properties . The development of new reagents and new strategies of direct trifluoromethoxylation are attracting the enthusiasm of many fluorine chemical workers .

Eigenschaften

IUPAC Name |

1-fluoro-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKDFDQPJWJEDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380452 | |

| Record name | 3-(Trifluoromethoxy)fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethoxy)fluorobenzene | |

CAS RN |

1077-01-6 | |

| Record name | 3-(Trifluoromethoxy)fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Fluoro-3-(trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.